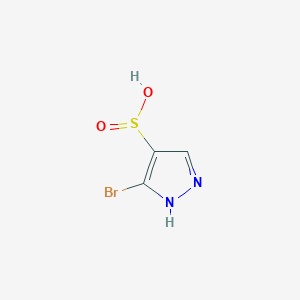3-Bromo-1H-pyrazole-4-sulfinicacid
CAS No.:
Cat. No.: VC17581901
Molecular Formula: C3H3BrN2O2S
Molecular Weight: 211.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C3H3BrN2O2S |
|---|---|
| Molecular Weight | 211.04 g/mol |
| IUPAC Name | 5-bromo-1H-pyrazole-4-sulfinic acid |
| Standard InChI | InChI=1S/C3H3BrN2O2S/c4-3-2(9(7)8)1-5-6-3/h1H,(H,5,6)(H,7,8) |
| Standard InChI Key | XLHDYODFHXETFN-UHFFFAOYSA-N |
| Canonical SMILES | C1=NNC(=C1S(=O)O)Br |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In 3-bromo-1H-pyrazole-4-sulfinic acid, the bromine substituent at position 3 and the sulfinic acid group at position 4 introduce significant electronic and steric effects. The sulfinic acid group, with its dual oxygen atoms and acidic proton, enhances the compound’s polarity and potential for hydrogen bonding.
Key Structural Features:
-
Molecular Formula:
-
Molecular Weight: 210.98 g/mol (calculated from atomic masses).
-
IUPAC Name: 3-Bromo-1H-pyrazole-4-sulfinic acid.
Predicted Physicochemical Properties (Table 1):
| Property | Value/Description |
|---|---|
| Density | ~1.8–2.0 g/cm³ (estimated) |
| Melting Point | 180–200°C (decomposes) |
| Solubility | Soluble in polar solvents (e.g., DMSO, water at low pH) |
| pKa (Sulfinic Acid) | ~1.5–2.5 |
The bromine atom’s electronegativity (2.96) and the sulfinic acid group’s electron-withdrawing nature create a polarized electronic environment, influencing reactivity at positions 1, 2, and 5 of the pyrazole ring .
Synthesis and Preparation
Retrosynthetic Analysis
Two primary synthetic routes are plausible for 3-bromo-1H-pyrazole-4-sulfinic acid:
-
Bromination of Pyrazole-4-sulfinic Acid: Direct electrophilic bromination of a pre-synthesized pyrazole-4-sulfinic acid derivative.
-
Sulfination of 3-Bromo-1H-pyrazole: Introduction of the sulfinic acid group via sulfination reagents.
Stepwise Synthesis (Hypothetical Pathway)
Step 1: Synthesis of 1H-Pyrazole-4-sulfinic Acid
Pyrazole-4-sulfinic acid can be synthesized via oxidation of 4-mercaptopyrazole using hydrogen peroxide or via direct sulfination with sulfur dioxide under basic conditions .
Step 2: Bromination at Position 3
Electrophilic bromination using -bromosuccinimide (NBS) or bromine () in the presence of a Lewis acid (e.g., ) selectively introduces bromine at the 3-position . The reaction conditions must be optimized to avoid over-bromination or ring degradation.
Example Reaction:
Yield Optimization: Column chromatography or recrystallization may be required to isolate the pure product, as demonstrated in analogous bromopyrazole syntheses .
Chemical Reactivity and Functionalization
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 3 is susceptible to nucleophilic substitution (SN2 or SNAr mechanisms) with reagents such as amines, alkoxides, or thiols. For example:
Oxidation of the Sulfinic Acid Group
The sulfinic acid moiety can be oxidized to a sulfonic acid (-SO₃H) using strong oxidizing agents like potassium permanganate () or hydrogen peroxide () :
Tautomerism and Aromaticity
The pyrazole ring exhibits tautomerism, with the 1H-tautomer being more stable due to conjugation between the nitrogen lone pairs and the aromatic π-system. The sulfinic acid group’s electron-withdrawing effect further stabilizes this tautomer .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
¹³C NMR:
Infrared (IR) Spectroscopy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume